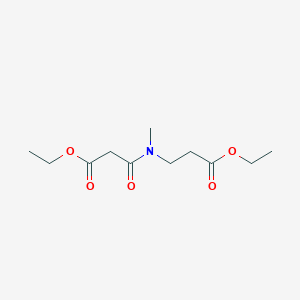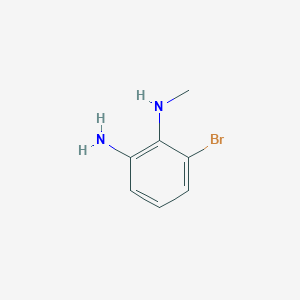
6-Bromo-N1-methylbenzene-1,2-diamine
Übersicht
Beschreibung
6-Bromo-N1-methylbenzene-1,2-diamine is a chemical compound with the molecular formula C7H9BrN2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of 6-Bromo-N1-methylbenzene-1,2-diamine is represented by the linear formula C7H9BrN2 . The InChI code is 1S/C7H9BrN2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,10H,9H2,1H3 .Physical And Chemical Properties Analysis
6-Bromo-N1-methylbenzene-1,2-diamine has a molecular weight of 201.07 . It is a solid or semi-solid or liquid or lump at room temperature . The storage temperature is normal, and it should be kept in a dark place in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Sensor Development
6-Bromo-N1-methylbenzene-1,2-diamine derivatives have been explored in the development of sensitive and selective sensors. For instance, a diamine compound synthesized using this chemical showed promising results as a neutral ionophore in PVC membrane electrodes for potentiometric determination of beryllium ions. The electrode demonstrated a Nernstian response to Be2+ ions over a wide concentration range, showcasing its potential in environmental monitoring and industrial processes (Soleymanpour et al., 2006).
Computational Studies and Spectroscopy
Significant computational studies have been conducted on compounds structurally similar to 6-Bromo-N1-methylbenzene-1,2-diamine. Research on dibromobenzenes, including structural optimization, molecular orbital investigations, and UV-Vis spectral studies, provides a foundation for understanding the electronic and photophysical properties of brominated benzene derivatives. These studies are pivotal for designing materials with specific optical and electronic functions (Wang et al., 2013).
Coordination Chemistry and Material Synthesis
Compounds like 6-Bromo-N1-methylbenzene-1,2-diamine serve as critical building blocks in coordination chemistry. They are utilized to synthesize complex molecules with potential applications in catalysis, material science, and pharmaceuticals. An example includes the synthesis of Schiff base ligands and their metal complexes, which have been characterized and studied for their structural, electronic, and photophysical properties (Kargar et al., 2020).
Polymer Science
This chemical is also pertinent in the field of polymer science. The development of new polyimides with azomethine functionalities in the backbone highlights the role of such aromatic diamines in creating materials with desirable thermal and mechanical properties. These materials are crucial for high-performance engineering plastics and could lead to the development of novel polymers (Iqbal et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-2-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQOQXXITQULGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-N1-methylbenzene-1,2-diamine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


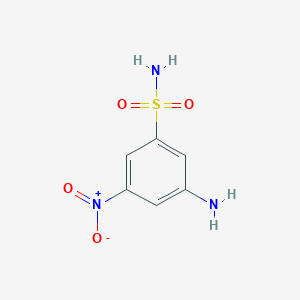
![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one](/img/structure/B1457155.png)
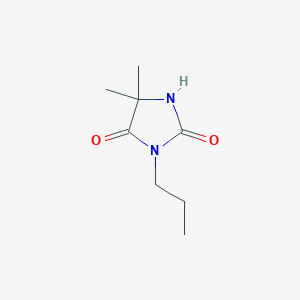
![Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B1457157.png)
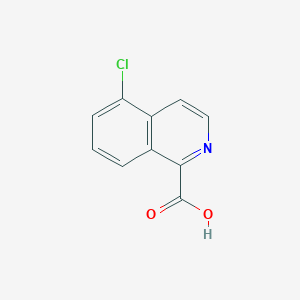
![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1457159.png)

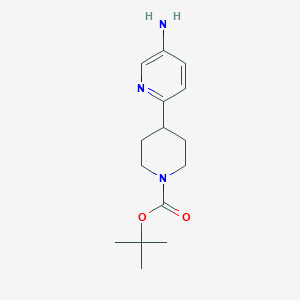
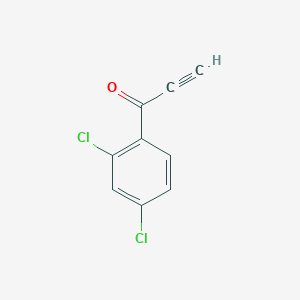
![5-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1457170.png)
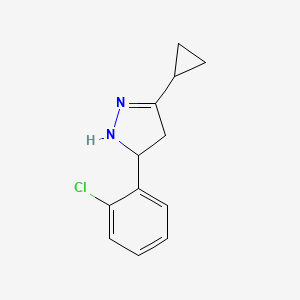
![3-[(6-Bromohexyl)oxy]benzenecarboxamide](/img/structure/B1457174.png)
